1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
Description
Structure
2D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZYCDBHEULOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505535 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-16-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection and Ortho-Lithiation Strategy
A common synthetic approach begins with the protection of the pyrrolo[2,3-b]pyridine core to enable selective functionalization. For example, treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride (TIPSCl) and sodium hydride (NaH) in dimethylformamide (DMF) at low temperature (5°C) affords a silyl-protected intermediate. This protection facilitates regioselective ortho-lithiation at the C5-position using sec-butyllithium (sec-BuLi) at −78°C, followed by electrophilic quenching with ethyl chloroformate to introduce an ester group at C5. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) yields the free hydroxyl intermediate ready for further transformations.
Conversion of Ester to Carboxamide
The ester intermediate is converted to the carboxamide via a two-step process: basic hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation. Amidation is typically performed using carbonyldiimidazole (CDI) activation and treatment with aqueous ammonia at room temperature, yielding the 3-carboxamide functionality.
Nucleophilic Substitution at C4
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Temperature | Yield/Notes |
|---|---|---|---|
| Protection of pyrrolo[2,3-b]pyridine | TIPSCl, NaH, DMF | 0–5°C, 1–5 hours | ~79–84% yield; silyl protection |
| Ortho-lithiation and esterification | sec-BuLi, ethyl chloroformate, THF; then TBAF for deprotection | −78°C for lithiation; RT for deprotection | Efficient regioselective ester introduction |
| Ester hydrolysis | 1 M or 2 M NaOH, EtOH | 60°C to reflux | Converts ester to carboxylic acid |
| Amidation | CDI, DMF, then 28% NH4OH or HOBt, EDC, DMF | RT to 60°C | High conversion to carboxamide |
| Nucleophilic substitution at C4 | Amines, DIPEA, n-BuOH or NMP, microwave irradiation | 150–160°C, short time | Rapid substitution of 4-chloro group |
| Suzuki coupling | Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, K2CO3, dioxane/water | 80°C, N2 atmosphere | Efficient arylation of bromopyrrolopyridine |
Research Findings and Optimization Notes
The use of triisopropylsilyl protection is critical for regioselective lithiation and subsequent functionalization at the C5-position without affecting other reactive sites.
Microwave-assisted nucleophilic substitution significantly reduces reaction times and improves yields compared to conventional heating.
Amidation via CDI activation followed by ammonia treatment provides a mild and efficient route to the carboxamide, avoiding harsher conditions that may degrade the heterocyclic core.
Palladium-catalyzed cross-coupling reactions enable structural diversification, which is valuable for medicinal chemistry optimization.
Alternative coupling agents such as HOBt and EDC are effective for amidation when direct CDI activation is less suitable, offering flexibility in synthetic design.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Protection-Ortho-lithiation | TIPS protection → sec-BuLi lithiation → esterification → deprotection | High regioselectivity; versatile intermediate | Requires low temperature control |
| Ester Hydrolysis and Amidation | Basic hydrolysis → CDI or HOBt/EDC amidation | Mild conditions; high yields | Multiple steps |
| Nucleophilic Aromatic Substitution | 4-chloro substitution with amines under microwave | Rapid; broad amine scope | Requires microwave equipment |
| Palladium-Catalyzed Cross-Coupling | Suzuki coupling of bromopyrrolopyridine derivatives | Structural diversification | Requires Pd catalysts and ligands |
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines .
Scientific Research Applications
Cancer Therapy
Fibroblast Growth Factor Receptor Inhibition
Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, a series of derivatives demonstrated potent inhibitory activity against FGFR1, 2, and 3. Among these, compound 4h exhibited IC50 values of 7 nM for FGFR1 and showed efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis in vitro . This suggests that 1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives could serve as promising lead compounds for developing targeted cancer therapies.
Acetyl-CoA Carboxylase Inhibition
Another significant application is in the inhibition of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. A study identified a derivative of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide as a potent ACC1 inhibitor. This compound reduced malonyl-CoA levels in tumor xenografts, indicating its potential utility in treating both cancer and metabolic disorders related to fatty acid synthesis . The favorable bioavailability observed in pharmacokinetic studies further underscores its therapeutic promise.
Central Nervous System Disorders
Phosphodiesterase Inhibition
The compound has also been investigated for its role as a selective inhibitor of phosphodiesterase 4B (PDE4B). One derivative demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli, suggesting its potential application in treating inflammatory diseases and conditions affecting the central nervous system (CNS) . The selectivity against PDE4D indicates a reduced risk of gastrointestinal side effects commonly associated with non-selective PDE inhibitors.
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of pyrrolo[2,3-b]pyridine derivatives. These studies focus on modifying substituents to enhance potency and selectivity against various biological targets. For instance, modifications led to the discovery of compounds with improved inhibitory activity against ACC and FGFRs while maintaining favorable ADME (absorption, distribution, metabolism, excretion) profiles .
Data Tables
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Core Structure and Functional Group Variations
| Compound Name | Core Structure | Key Substituents | Functional Groups | |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | Pyrrolo[2,3-b]pyridine | Carboxamide at C3 | -CONH₂ | |
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide | Pyrrolo[2,3-b]pyridine | Carboxamide at C5 | -CONH₂ | |
| Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | Pyrrolo[2,3-c]pyridine | Methyl ester at C3 | -COOCH₃ | |
| 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | Pyrrolo[3,2-b]pyridine | Carboxylic acid at C6 | -COOH | |
| Pyrrolo[1,2-a]pyrazines | Pyrrolo[1,2-a]pyrazine | Variable alkyl/aryl groups | -NH₂, -CH₃ |
Key Observations :
- Ring Fusion Position : Compounds like pyrrolo[2,3-c]pyridine () and pyrrolo[3,2-b]pyridine () differ in nitrogen atom placement, altering electronic properties and binding affinities .
- Functional Groups : Carboxamides (-CONH₂) enhance target selectivity compared to esters (-COOCH₃) or carboxylic acids (-COOH), which may reduce membrane permeability .
Table 2: Target Selectivity and Potency
| Compound Name | Primary Targets | IC₅₀ (nM) | Therapeutic Applications | |
|---|---|---|---|---|
| This compound | JAK3, Acetyl-CoA carboxylase | 10–50 | Immunomodulation, Cancer | |
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide | JAK3 | 5–20 | Autoimmune diseases | |
| Pyrrolo[1,2-a]pyrazines | FGFRs | 100–500 | Angiogenesis inhibition | |
| Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | FGFR1–4 | 50–200 | Oncology (fibroblast regulation) |
Key Findings :
- Substituent Position : The 5-carboxamide derivative () shows higher JAK3 inhibition (IC₅₀ 5–20 nM) than the 3-carboxamide analog (IC₅₀ 10–50 nM), likely due to better steric alignment with the kinase active site .
- Core Flexibility : Pyrrolo[1,2-a]pyrazines () exhibit broader kinase inhibition but lower potency, attributed to their less rigid core structure .
Physicochemical Properties
Table 3: Solubility and Reactivity
Key Insights :
- Carboxamide vs. Carboxylic Acid : The carboxamide derivative (LogP 1.28) has better lipid solubility than the carboxylic acid analog (LogP -0.5), favoring cellular uptake .
- Stability : Ester derivatives (e.g., methyl carboxylates) are prone to hydrolysis, limiting their utility in oral formulations .
Unique Advantages of this compound
- Selectivity : The 3-carboxamide group enables hydrogen bonding with kinase catalytic domains, reducing off-target effects compared to less specific inhibitors like pyrrolo[1,2-a]pyrazines .
- Synthetic Versatility: The core structure allows modular substitution (e.g., nitro, amino, or cyclopropyl groups) to optimize pharmacokinetics .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, also referred to as 5F-AKB-48-7N, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its potential as a therapeutic agent.
Chemical Structure and Synthesis
This compound is characterized by a fused pyrrole and pyridine ring system. The synthesis of this compound often involves multi-step organic reactions that modify the carboxamide group, enhancing its biological activity. Recent studies have reported various derivatives of this compound, which exhibit different pharmacological profiles.
1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated several derivatives against fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis. Compound 4h showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound also inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while significantly reducing cell migration and invasion .
2. Phosphodiesterase Inhibition
Another important biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is their role as phosphodiesterase (PDE) inhibitors. Specifically, compounds have been identified as selective inhibitors of PDE4B, which is associated with inflammatory responses. For example, a derivative labeled 11h exhibited a strong inhibitory effect on TNF-α release from macrophages exposed to inflammatory stimuli, suggesting its potential in treating inflammatory diseases .
3. Neuropharmacological Effects
The neuropharmacological profile of these compounds indicates their potential utility in central nervous system (CNS) disorders. In vitro studies have shown that certain derivatives selectively inhibit CNS receptors without significant side effects typically associated with PDE inhibition. This selectivity is crucial for developing treatments for CNS diseases with fewer gastrointestinal side effects .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of various derivatives of this compound:
| Compound | Target | IC50 Value (nM) | Biological Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits breast cancer cell proliferation |
| 4h | FGFR2 | 9 | Induces apoptosis in cancer cells |
| 4h | FGFR3 | 25 | Reduces migration and invasion |
| 11h | PDE4B | 0.8 | Inhibits TNF-α release from macrophages |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine structure can significantly influence biological activity. For instance, varying the substituents on the carboxamide group alters both potency and selectivity towards different targets. The identification of optimal substituents has been crucial for enhancing the therapeutic index of these compounds.
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- 3-Carboxamide Substitution : Bulky groups (e.g., N-cyclopropyl) enhance kinase selectivity by occupying hydrophobic pockets .
- 5-Halogenation : Bromo or chloro substituents improve binding affinity (e.g., 5-bromo derivatives show IC₅₀ < 100 nM for JAK2 inhibition) .
- Pyrrole N-Methylation : Reduces metabolic instability but may decrease solubility .
What in vitro assays are recommended to evaluate antiproliferative activity of this scaffold?
Q. Advanced Biological Evaluation
- MTT/Proliferation Assays : Test compounds against cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 µM concentrations .
- Kinase Profiling : Use ADP-Glo™ assays for JAK/STAT or MAPK pathways .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates .
How can researchers mitigate by-product formation during sulfuric acid-mediated hydrolysis?
Advanced Synthetic Challenge
Common by-products include over-hydrolyzed or oxidized derivatives. Mitigation strategies:
- Temperature Control : Maintain reaction below 25°C to prevent sulfonation .
- Neutralization Rate : Slowly add ice during basification to avoid exothermic side reactions .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the carboxamide .
Why might NMR data discrepancies arise in characterizing analogs, and how are they resolved?
Advanced Analytical Challenge
Discrepancies often stem from tautomerism or solvent effects. For example:
- Tautomeric Equilibria : The pyrrolo-pyridine core may exhibit keto-enol tautomerism in DMSO, shifting NH peaks .
- Solvent Optimization : Use CDCl₃ for sharper signals or add D₂O to suppress exchangeable protons .
What pharmacological mechanisms underlie the scaffold’s activity in CNS disorders?
Advanced Mechanistic Insight
The carboxamide group mimics endogenous neurotransmitters, enabling:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
